(S)-3-(tert-Butylamino)propane-1,2-diol
Description
Synthesis Analysis
The synthesis of (S)-3-(tert-Butylamino)propane-1,2-diol involves chiral separation techniques and advanced synthetic strategies to achieve high enantiomeric excess (ee). A method has been developed for the separation and quantitation of the enantiomers of 3-tert.-butylamino-1,2-propanediol using high-performance liquid chromatography coupled to evaporative light scattering detection, showcasing the importance of achieving high purity in chiral synthesis for industrial applications (Toussaint et al., 2000).
Scientific Research Applications
Analytical Method Development
The development of analytical methods for the separation and quantification of the enantiomers of 3-tert.-butylamino-1,2-propanediol is significant for the chiral synthesis of beta-blockers such as (S)-timolol. High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has been utilized for this purpose, showcasing the potential of normal-phase liquid chromatography on a Chiralpak AS chiral stationary phase for enantiomeric separation. The sensitivity of detection through ELSD can be optimized by adjusting the gas nature, gas pressure, and temperature of the drift tube, highlighting the method's adaptability and precision in enantiomeric analysis (Toussaint et al., 2000).
Spectroscopy and Molecular Characterization
Spectroscopic techniques like MS, NMR, IR, and Raman have been applied to characterize mono-, di-, and tri-tert-butyl ethers of glycerol, which are primary products of glycerol etherification. This research provides insights into the molecular structure and vibrational spectroscopy analysis, supporting the use of these ethers as oxygen additives for diesel fuel. Computational studies using DFT/B3LYP/6-31G** further rationalize the vibrational analysis and isomer ratio, illustrating the compound's application in enhancing fuel efficiency and reducing emissions (Jamróz et al., 2007).
Downstream Processing in Bioproduction
In the context of biologically produced chemicals, the separation and purification of diols, including 1,3-propanediol, from fermentation broth represent a significant cost factor. The review of current methods for diol recovery, such as evaporation, distillation, and membrane filtration, and the exploration of more efficient technologies like aqueous two-phase extraction and pervaporation, suggest the potential of (S)-3-(tert-Butylamino)propane-1,2-diol in improving downstream processing. These advancements could lead to more cost-effective and sustainable production processes for biologically derived chemicals (Xiu & Zeng, 2008).
properties
IUPAC Name |
(2S)-3-(tert-butylamino)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)8-4-6(10)5-9/h6,8-10H,4-5H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBMVCAZXJMSOX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233287 | |
Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(tert-Butylamino)propane-1,2-diol | |
CAS RN |
30315-46-9 | |
Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30315-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butylamino-2,3-propanediol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-3-[(1,1-Dimethylethyl)amino]-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301233287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-(tert-butylamino)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TERT-BUTYLAMINO-2,3-PROPANEDIOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUW27BJS8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.